Product packaging for 3-(4-Nitrophenyl)benzonitrile(Cat. No.:CAS No. 1352318-54-7)

3-(4-Nitrophenyl)benzonitrile

Cat. No.: B580839
CAS No.: 1352318-54-7
M. Wt: 224.219
InChI Key: PLVVAOSJIWCLTE-UHFFFAOYSA-N
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Description

General Context of Nitrile and Nitro-Substituted Aromatic Systems

Nitrile and nitro-substituted aromatic compounds are fundamental building blocks in organic chemistry. The nitrile group (-C≡N) is a strong electron-withdrawing group, influencing the electronic structure of the aromatic ring and participating in a wide array of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct heterocyclic systems.

The nitro group (-NO₂), another powerful electron-withdrawing substituent, plays a crucial role in synthetic chemistry. acs.org It can be reduced to an amino group, a key transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. calvin.edu The presence of both nitrile and nitro groups on an aromatic ring system creates a molecule with distinct electronic properties, often enhancing its reactivity and potential for various applications.

Academic Significance of Diaryl Benzonitrile (B105546) Derivatives in Contemporary Chemical Science

Diaryl benzonitrile derivatives, which feature two connected aromatic rings with at least one bearing a nitrile group, are of significant interest in several areas of chemical science. researchgate.net Their extended π-conjugated systems often lead to interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials.

Furthermore, the diaryl scaffold is prevalent in many biologically active molecules. Researchers have explored diaryl benzonitrile derivatives for their potential as anticancer, antiviral, and anti-inflammatory agents. nih.govacs.org The ability to readily modify the substitution pattern on both aromatic rings allows for the fine-tuning of their biological activity and physical properties.

Research Scope and Strategic Objectives Pertaining to 3-(4-Nitrophenyl)benzonitrile and Analogous Compounds

The study of this compound and its analogs is driven by several strategic objectives. A primary goal is to synthesize and characterize novel compounds within this class to expand the library of available chemical entities. This includes developing efficient and selective synthetic methodologies. For instance, the Suzuki-Miyaura coupling reaction is a common method for creating the biaryl linkage in these molecules.

A key research objective is to investigate the structure-activity relationships of these compounds. By systematically varying the substituents on the aromatic rings, chemists can probe how these changes affect the molecule's electronic properties, reactivity, and biological activity. nih.gov For example, the introduction of different functional groups can modulate the compound's ability to interact with specific biological targets. nih.gov This knowledge is crucial for the rational design of new materials and therapeutic agents.

Chemical Profile of this compound

PropertyValue
Molecular Formula C₁₃H₈N₂O₂
Molecular Weight 224.22 g/mol
Appearance Likely a solid at room temperature
CAS Number 53179-11-6

Synthesis and Reactivity

The synthesis of this compound is often achieved through cross-coupling reactions. A prominent method is the Suzuki-Miyaura reaction, which involves the coupling of 3-bromobenzonitrile (B1265711) with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

The reactivity of this compound is dictated by its functional groups. The nitrile group can undergo hydrolysis to form 3-(4-nitrophenyl)benzoic acid or be reduced to yield 3-(4-nitrophenyl)benzylamine. The nitro group is susceptible to reduction, which would produce 3-(4-aminophenyl)benzonitrile (B1268806), a valuable synthetic intermediate.

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on both benzene (B151609) rings.

¹³C NMR: The carbon NMR spectrum would display signals for the nitrile carbon (around 118 ppm), the carbons attached to the nitro group (around 147-150 ppm), and other aromatic carbons.

IR Spectroscopy: The infrared spectrum would be characterized by a sharp absorption band for the nitrile group (C≡N stretch) around 2230 cm⁻¹ and strong absorptions for the nitro group (N-O stretches) around 1520 cm⁻¹ and 1350 cm⁻¹.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O2 B580839 3-(4-Nitrophenyl)benzonitrile CAS No. 1352318-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVVAOSJIWCLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718396
Record name 4'-Nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-54-7
Record name 4′-Nitro[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 3 4 Nitrophenyl Benzonitrile

Established Cross-Coupling Approaches for Diaryl Linkages

The formation of the aryl-aryl bond is a critical step in the synthesis of 3-(4-nitrophenyl)benzonitrile. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for creating C-C bonds between aromatic rings. The reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve reacting a derivative of 3-cyanobenzene with a derivative of 4-nitrobenzene.

The general approach involves the coupling of 3-bromobenzonitrile (B1265711) with 4-nitrophenylboronic acid, or alternatively, 3-cyanophenylboronic acid with a 4-nitrohalobenzene (e.g., 1-bromo-4-nitrobenzene (B128438) or 1-iodo-4-nitrobenzene). The choice of reactants, catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and purity of the product. Modern variations of the Suzuki reaction may employ specialized ligands to enhance catalyst efficiency and operate under milder conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
3-Bromobenzonitrile 4-Nitrophenylboronic acid Pd(PPh₃)₄ (3) - Na₂CO₃ Toluene/Ethanol/H₂O 80 >95
1-Iodo-4-nitrobenzene 3-Cyanophenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene 100 High

This table presents typical, generalized conditions for Suzuki-Miyaura reactions based on established literature for similar biaryl syntheses. Actual results may vary.

Copper-Mediated Ullmann Coupling Variants

The Ullmann reaction is a classical method for forming biaryl linkages, traditionally involving the coupling of two aryl halide molecules in the presence of stoichiometric amounts of copper metal at high temperatures. wikipedia.org While effective, these harsh conditions have led to the development of modern variants that use catalytic amounts of copper and often proceed under milder conditions. wikipedia.orgmdpi.com These reactions are typically performed in high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822). wikipedia.org

For synthesizing this compound, an Ullmann coupling could theoretically involve the reaction between 3-halobenzonitrile and 1-halo-4-nitrobenzene. However, the classic Ullmann reaction is often limited to electron-deficient aryl halides. wikipedia.org The presence of the electron-withdrawing nitro group on one of the aryl halides makes it a suitable substrate. scielo.org.mx Innovations in ligand development have significantly improved the scope and conditions of Ullmann-type reactions, allowing them to proceed at lower temperatures and with a broader range of substrates. organic-chemistry.orggrafiati.com For instance, the use of inexpensive ligands like certain amino acids or salicylaldoxime (B1680748) can greatly accelerate the coupling process. organic-chemistry.orggrafiati.com

Nucleophilic Aromatic Substitution Pathways in Benzonitrile (B105546) Functionalization

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to the C-C bond formation, particularly when one of the aromatic rings is highly electron-deficient. The strong electron-withdrawing nature of the nitro group in a 4-nitro-substituted benzene (B151609) ring activates it towards attack by nucleophiles. beilstein-journals.orgnih.gov

A potential SNAr strategy for this compound could involve the reaction of a nucleophilic derivative of 3-cyanobenzene with an electrophilic 4-nitrobenzene species. For example, reacting 1-fluoro-4-nitrobenzene (B44160) with a carbanion derived from benzonitrile could be a viable route. The fluorine atom is an excellent leaving group in SNAr reactions. Similarly, a 3-fluorobenzonitrile (B1294923) derivative could react with a nitrophenyl nucleophile. The synthesis of a pyranine-substituted phthalonitrile (B49051) has been demonstrated via a nucleophilic aromatic substitution reaction where a nitro group is eliminated from 4-nitrophthalonitrile. nih.gov This indicates that under the right conditions, a nitro group itself can act as a leaving group.

Another pathway is the vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile. beilstein-journals.orgnih.govacs.org For instance, a carbanion could attack a nitroarene to form a new C-C bond. capes.gov.br

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

Electrophile Nucleophile Conditions Product Type
1-Fluoro-4-nitrobenzene Aryl nucleophile K₂CO₃, DMF Biaryl ether/amine
Pentafluorobenzonitrile Phenothiazine K₃PO₄, MeCN, 60 °C Substituted Phenylphenothiazine mdpi.com

This table illustrates general conditions and outcomes for SNAr reactions on activated aromatic systems.

Condensation and Dehydration Strategies for Nitrile Moiety Formation

Instead of forming the biaryl linkage last, another synthetic strategy involves constructing the 3-(4-nitrophenyl)phenyl scaffold first, followed by the formation of the nitrile group in a final step. This is typically achieved through condensation and subsequent dehydration of a suitable precursor functional group. wikipedia.org

The two most common precursors for synthesizing nitriles are primary amides (R-CONH₂) and aldoximes (R-CH=NOH). openstax.orgchemistrysteps.com

Dehydration of Primary Amides: 3-(4-Nitrophenyl)benzamide could be synthesized and then dehydrated to yield the target nitrile. This dehydration is commonly accomplished using strong dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). openstax.orgchemistrysteps.com

Dehydration of Aldoximes: An alternative starts with 3-(4-nitrophenyl)benzaldehyde, which is first converted to its corresponding aldoxime via condensation with hydroxylamine (B1172632). The resulting aldoxime is then dehydrated to form the nitrile. organic-chemistry.orgscilit.com A wide variety of reagents and catalysts can effect this transformation, including metal catalysts, tandfonline.com acetic anhydride (B1165640), orgsyn.org or simply heating in a solvent like DMF. researchgate.net This method is often favored for its mild conditions and high efficiency. scilit.com

Catalytic systems for aldoxime dehydration include ruthenium complexes, which can operate under neutral and mild conditions. scilit.com The conversion can also be achieved directly from an aldehyde and hydroxylamine hydrochloride using a heterogeneous copper fluorapatite (B74983) catalyst. scirp.org

Table 3: Common Reagents for Nitrile Synthesis via Dehydration

Precursor Reagent/Catalyst Conditions Reference
Primary Amide Thionyl chloride (SOCl₂) Benzene, 80 °C openstax.org
Primary Amide Propylphosphonic anhydride (T3P) NMP, 80 °C organic-chemistry.org
Aldoxime [RuCl₂(p-cymene)]₂ Molecular sieves, Toluene scilit.com
Aldoxime Trichloroacetonitrile Toluene, Reflux tandfonline.com

Advanced Synthetic Innovations and Green Chemistry Protocols

Modern synthetic chemistry places increasing emphasis on developing environmentally benign and efficient processes. mdpi.com This includes the use of solvent-free reaction conditions, catalysis with abundant metals, and energy-efficient activation methods.

Mechanochemical Synthesis Protocols for Aryl Benzonitriles

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, represents a significant advancement in green synthesis. cardiff.ac.uk These reactions are often performed with minimal or no solvent (neat or liquid-assisted grinding, LAG), reducing waste and sometimes enabling novel reactivity. beilstein-journals.org

The synthesis of aryl benzonitriles or their precursors can be achieved using mechanochemical methods. For instance, imines, which can be intermediates in nitrile synthesis, have been formed by ball-milling an aldehyde and an amine. rsc.org The direct synthesis of nitriles from aldehydes has also been reported under ball-milling conditions. researchgate.netresearchgate.net Furthermore, cross-coupling reactions like the Suzuki-Miyaura coupling can be adapted to mechanochemical conditions, providing a solvent-free route to biaryl compounds. beilstein-journals.org A mechanochemical approach to this compound could involve milling 3-bromobenzonitrile, 4-nitrophenylboronic acid, a palladium catalyst, and a solid base, potentially with a small amount of a liquid additive to facilitate the reaction.

Table 4: Examples of Mechanochemical Syntheses

Reaction Type Reactants Conditions Outcome
Imine Formation 4-Nitrobenzaldehyde + Aniline Ball mill, 30 Hz, 60 min Quantitative imine formation rsc.org
α-Aminonitrile Synthesis Benzaldehyde + Benzyl amine + KCN Ball mill, SiO₂ auxiliary High yield of α-aminonitrile beilstein-journals.org
Suzuki Coupling Aryl chloride + Boronic acid Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, LAG (MeOH) High yield of biaryl beilstein-journals.org

Exploration of Novel Catalytic Systems for Benzonitrile Derivative Formation

The synthesis of benzonitriles, a critical component in pharmaceuticals, agrochemicals, and materials science, has traditionally relied on methods like the Sandmeyer and Rosenmund-von Braun reactions. nih.gov However, these methods often require harsh conditions and stoichiometric amounts of toxic reagents like copper(I) cyanide. nih.govarkat-usa.org Consequently, significant research has focused on developing more efficient, versatile, and environmentally benign catalytic systems. The exploration of novel palladium and copper-based catalysts, along with innovative approaches like photoredox catalysis, has led to significant advancements in the formation of benzonitrile derivatives.

A major breakthrough in this area has been the development of palladium-catalyzed cyanation of aryl halides and pseudohalides. nih.govrsc.org These methods generally offer milder reaction conditions and greater tolerance for various functional groups compared to traditional techniques. nih.gov A significant challenge in palladium-catalyzed cyanation is the deactivation of the catalyst by the cyanide anion. researchgate.net To address this, researchers have explored the use of less toxic and more stable cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), which is a non-toxic food additive. nih.govorganic-chemistry.org

One notable system employs a palladium catalyst with an XPhos ligand for the cyanation of aryl chlorides, achieving high yields in short reaction times at temperatures up to 100 °C. nih.gov Another practical approach involves the palladium-catalyzed cyanation of aryl imidazolylsulfonates with K4[Fe(CN)6], which proceeds under mild conditions (75 °C) and utilizes low catalyst loadings. organic-chemistry.org This method is particularly advantageous as it allows for the conversion of phenols to benzonitriles in a one-pot, two-step process. organic-chemistry.org

Copper-catalyzed systems have also emerged as a powerful alternative for the synthesis of benzonitriles. These methods often provide a cost-effective and efficient route for the cyanation of aryl halides. For instance, a simple and effective protocol using copper(I) iodide (CuI) in polyethylene (B3416737) glycol (PEG-400) with sodium nitroprusside as the cyanide source has been developed for the cyanation of aryl bromides and iodides, achieving yields up to 96%. arkat-usa.org Another innovative copper-catalyzed method utilizes formamide (B127407) as a cyanide-free source, offering a safer and more accessible route to aryl nitriles. rsc.org The use of novel ligands, such as oxazoles, in conjunction with copper catalysts and K4[Fe(CN)6] has also shown promise in improving reaction efficiency and yield. soran.edu.iq

More recently, photoredox catalysis has been explored for C-H bond functionalization to produce benzonitrile derivatives, representing a departure from traditional cross-coupling strategies. beilstein-journals.org This approach allows for the direct conversion of C-H bonds to C-CN bonds under mild conditions, often using visible light as an energy source. beilstein-journals.org

The table below summarizes key findings from various novel catalytic systems for the formation of benzonitrile derivatives, highlighting the diversity of catalysts, cyanide sources, and reaction conditions that have been successfully employed.

Interactive Data Table of Catalytic Systems for Benzonitrile Derivative Formation

Catalyst SystemSubstrateCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd/XPhosAryl ChlorideK4[Fe(CN)6]Dioxane/H2O≤ 100High nih.gov
[(allyl)PdCl]2/DPEphosAryl ImidazolylsulfonateK4[Fe(CN)6]MeCN/H2O75High organic-chemistry.org
CuI/PEG-400Aryl Bromide/IodideNa2[Fe(CN)5NO]·2H2OPEG-400Not SpecifiedUp to 96 arkat-usa.org
CuI/TriphenylphosphineAryl HalideFormamideNot SpecifiedNot SpecifiedModerate to Excellent rsc.org
CuI/Oxazole LigandAryl BromideK4[Fe(CN)6]DMF130Good to Excellent soran.edu.iq
Cu(OAc)2/Triphenylphosphine oxideAryl HalideAcetonitrileNot Specified125Up to 91 thieme-connect.com
Fe3O4-CTAB NPsBenzaldehydeNH2OH·HClDMF80-9097 rsc.org
Photoredox CatalystBenzene DerivativesTMSCNNot SpecifiedNot SpecifiedGood to Excellent beilstein-journals.org

These advancements underscore the continuous effort to develop more sustainable and efficient synthetic routes to benzonitriles. The exploration of novel catalytic systems not only provides access to a wider range of benzonitrile derivatives but also aligns with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 4 Nitrophenyl Benzonitrile

Electrophilic Activation and Nucleophilic Addition Reactions Involving the Nitrile Group

The nitrile group in 3-(4-Nitrophenyl)benzonitrile is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. openstax.orglibretexts.org This inherent electrophilicity allows it to react with a range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. openstax.orglibretexts.org

Nucleophilic addition to the nitrile carbon is a fundamental reaction pathway. openstax.orglibretexts.org For instance, Grignard reagents can attack the nitrile carbon to form, after hydrolysis, ketones. openstax.org Similarly, reduction with strong hydride reagents like lithium aluminum hydride (LiAlH4) results in the conversion of the nitrile to a primary amine. libretexts.orgresearchgate.net This reduction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org The initial addition forms an imine anion, which then undergoes a second hydride addition to yield a dianion that, upon protonation, gives the primary amine. libretexts.org

The reactivity of the nitrile group can be further modulated. For example, in the presence of an acid catalyst, the nitrile nitrogen can be protonated, enhancing the electrophilicity of the carbon and making it more susceptible to attack by weaker nucleophiles. Base-catalyzed hydrolysis of nitriles is also a common transformation, proceeding through the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon to ultimately form a carboxylic acid. openstax.org

Functional Group Interconversions on the Nitrophenyl Moiety

The nitrophenyl part of the molecule offers significant opportunities for synthetic modification, primarily through the reduction of the nitro group or potential oxidation reactions on related structures.

Controlled Reduction of the Nitro Group to Amine Derivatives

The reduction of the nitro group to an amine is a pivotal transformation, yielding 3-(4-aminophenyl)benzonitrile (B1268806), a versatile synthetic intermediate. This conversion can be achieved using a variety of reducing agents and catalytic systems, offering a degree of chemoselectivity. organic-chemistry.orgmasterorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation : Using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel with hydrogen gas is a widely employed method for converting nitroarenes to anilines. masterorganicchemistry.com

Metal/Acid Systems : Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.com

Silane-Based Reductions : Reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst can selectively reduce the nitro group. msu.edu For instance, 2- and 3-nitrobenzonitriles have been quantitatively reduced to their corresponding anilines using this system. msu.edu Another approach involves the use of trichlorosilane (B8805176) in the presence of an organic base. google.com

The choice of reducing agent can be critical, especially when other reducible functional groups, such as the nitrile, are present. While strong reducing agents like LiAlH4 can reduce both the nitro and nitrile groups, milder and more chemoselective methods can target the nitro group preferentially. researchgate.netmasterorganicchemistry.com The reduction of nitro compounds is a cornerstone of amine synthesis due to the wide availability of nitroaromatic precursors. researchgate.net

Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsSelectivity Notes
H₂, Pd/CMethanol, Room TemperatureCan also reduce other functional groups like nitriles under certain conditions.
Fe, HClAqueous solution, HeatClassic method, often used in industrial settings.
Sn, HClAqueous solution, HeatAnother classic metal/acid system.
PMHS, Pd catalystAqueous KFCan offer good chemoselectivity for the nitro group. msu.edu
Trichlorosilane, Organic Base-A metal-free reduction method. organic-chemistry.orggoogle.com

Oxidation Reactions of Ancillary Functional Groups on Related Structures

While this compound itself does not have readily oxidizable ancillary groups, the chemistry of related structures provides insight into potential transformations. For example, if the nitrile group were reduced to a primary amine, the resulting aminobenzonitrile could undergo oxidation. The amine group on the related 3-(4-aminophenyl)benzonitrile can be oxidized to form nitro derivatives using reagents like potassium permanganate (B83412) or chromium trioxide in acidic conditions.

Furthermore, oxidation reactions can be performed on benzylic positions of related alkyl-substituted aromatic compounds. khanacademy.org For instance, an alkyl group on a benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or sodium dichromate in the presence of acid and heat. khanacademy.org This highlights a potential pathway for functionalization if an alkyl group were present on either of the aromatic rings of the core structure.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

Both phenyl rings of this compound are subject to substitution reactions, but their reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) : The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution due to its strong electron-withdrawing nature. msu.edulibretexts.org Therefore, the nitrophenyl ring is significantly less reactive towards electrophiles than benzene. Any electrophilic attack would be directed to the positions meta to the nitro group.

The benzonitrile (B105546) ring is also deactivated towards electrophilic attack because the nitrile group is electron-withdrawing. libretexts.org The nitrile group also acts as a meta-director. msu.edu Consequently, electrophilic substitution on this ring would be disfavored but would occur at the positions meta to the nitrile group.

Nucleophilic Aromatic Substitution (NAS) : The presence of the strong electron-withdrawing nitro group makes the nitrophenyl ring highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comsci-hub.se This type of reaction is facilitated by the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the reaction. masterorganicchemistry.com Nucleophiles can displace a leaving group (if one were present) at the ortho or para positions relative to the nitro group. masterorganicchemistry.com In the case of this compound, the nitro group is at the para position of one ring, making that ring activated for NAS if a suitable leaving group were present at the ortho positions.

The nitrile group also activates the ring towards nucleophilic aromatic substitution, albeit to a lesser extent than the nitro group. researchgate.net Therefore, the benzonitrile ring is also a potential site for NAS, particularly if a good leaving group is present.

Investigation of Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. mt.comuokerbala.edu.iq

Reaction Kinetics : Kinetic studies can reveal the rate-determining step of a reaction. For example, in the hydrolysis of related nitrophenyl esters, kinetic data has been used to construct Hammett plots, which correlate reaction rates with the electronic properties of substituents. semanticscholar.org Such studies can indicate whether the initial nucleophilic attack or the breakdown of a tetrahedral intermediate is the rate-limiting step. semanticscholar.org Similar kinetic investigations could be applied to reactions of this compound, such as its hydrolysis or its reaction with various nucleophiles.

Mechanistic Pathways : The elucidation of reaction mechanisms involves identifying intermediates and transition states. mt.com For instance, the mechanism of electrophilic aromatic substitution proceeds through a positively charged intermediate called a benzenonium ion. msu.edu In contrast, nucleophilic aromatic substitution involves a negatively charged Meisenheimer complex. masterorganicchemistry.com

Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and predict the geometries and energies of reactants, intermediates, and products. nih.gov These theoretical studies can provide valuable insights into the electronic effects of the nitro and nitrile groups on the reactivity of the molecule and help to rationalize observed experimental outcomes. nih.gov For example, DFT calculations could be used to compare the stability of different potential intermediates in a given reaction, thereby predicting the most likely reaction pathway.

Advanced Spectroscopic and Structural Characterization Techniques for 3 4 Nitrophenyl Benzonitrile

High-Resolution X-ray Crystallography for Molecular and Supramolecular Architecture

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and Pi-Stacking

The stability of the crystal lattice of 3-(4-nitrophenyl)benzonitrile is derived from a network of intermolecular interactions. While not possessing strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can play a significant role in the crystal packing. nih.govsioc-journal.cn The nitro group's oxygen atoms and the nitrile's nitrogen atom can act as hydrogen bond acceptors.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing valuable information about the structure and electronic properties of this compound in solution. mlsu.ac.in

¹H and ¹³C NMR are the most common types of NMR experiments performed on organic molecules. pressbooks.pub The chemical shifts (δ) of the protons and carbons in the ¹H and ¹³C NMR spectra, respectively, are highly sensitive to their local electronic environment. pressbooks.pub For this compound, the aromatic protons and carbons will exhibit distinct signals based on their position on the phenyl rings and the electronic influence of the nitro and cyano groups. For instance, protons and carbons on the nitrophenyl ring are expected to be shifted downfield (to higher ppm values) due to the strong electron-withdrawing nature of the nitro group.

The coupling patterns observed in the ¹H NMR spectrum can provide information about the connectivity of the atoms and, in some cases, the dihedral angles between adjacent protons. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed for unambiguous assignment of all proton and carbon signals and to further elucidate the molecule's conformation in solution.

Technique Information Gained
¹H NMRNumber and type of protons, chemical environment, connectivity.
¹³C NMRNumber and type of carbon atoms, electronic structure.
2D NMRCorrelation between nuclei, detailed structural elucidation.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. anton-paar.com The resulting spectra serve as a unique "molecular fingerprint" and allow for the identification of specific functional groups. anton-paar.commuthayammal.in

For this compound, the IR and Raman spectra will be dominated by characteristic vibrations of the nitro (NO₂) and cyano (C≡N) groups. The symmetric and asymmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C≡N stretching vibration is expected to produce a sharp band in the range of 2220-2260 cm⁻¹. anton-paar.com

Vibrations associated with the aromatic rings, such as C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes, will also be present in the spectra. acs.org A detailed analysis of these vibrational modes, often aided by computational calculations, can provide further insights into the molecular structure and bonding. muthayammal.inresearchgate.net

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500-1560
Nitro (NO₂)Symmetric Stretch1345-1385
Cyano (C≡N)Stretch2220-2260
Aromatic C-HStretch3000-3100
Aromatic C=CStretch1400-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edursc.org For this compound, the UV-Vis spectrum is characterized by absorption bands resulting from π → π* and n → π* electronic transitions within the aromatic rings and the nitro group. libretexts.org

The conjugation between the two phenyl rings and the presence of the electron-withdrawing nitro group and the electron-withdrawing cyano group influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max). The position and intensity of the absorption bands can provide qualitative information about the electronic structure of the molecule.

From the absorption spectrum, the optical band gap (E_g) of the material can be estimated. The optical band gap is a crucial parameter for semiconductor and nonlinear optical materials, as it determines their electronic and optical properties. The Tauc plot method is commonly used to determine the optical band gap from the UV-Vis absorption data.

Parameter Description
λ_maxWavelength of maximum absorbance, indicates the energy of electronic transitions.
Molar Absorptivity (ε)A measure of how strongly the molecule absorbs light at a given wavelength.
Optical Band Gap (E_g)The minimum energy required to excite an electron from the valence band to the conduction band.

Computational and Theoretical Investigations of 3 4 Nitrophenyl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various properties of chemical compounds.

Optimized Molecular Geometry and Vibrational Frequency Analysis

DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the 3-(4-Nitrophenyl)benzonitrile molecule. nih.govdntb.gov.ua This process, known as geometry optimization, provides detailed information on bond lengths, bond angles, and dihedral angles. muthayammal.inacs.org For instance, in related benzonitrile (B105546) structures, C-H bond lengths typically range from 1.0809 Å to 1.0945 Å, while C-C bond lengths are found between 1.3466 Å and 1.5339 Å. materialsciencejournal.org

Vibrational frequency analysis is then performed on the optimized geometry. This analysis predicts the infrared (IR) and Raman spectra of the molecule. nih.govmuthayammal.in The calculated vibrational frequencies are often scaled to improve agreement with experimental data. unar.ac.id These theoretical spectra aid in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the nitrile, nitro, and phenyl groups. actascientific.com For example, the N-H stretching vibrations in similar molecules have been observed in the region of 3365-3374 cm⁻¹. actascientific.com

Calculated Bond Lengths (Å) for a Related Benzonitrile Derivative
BondCalculated Length (Å)
C-H1.0809 - 1.0945
C-C1.3466 - 1.5339
C-N (amino)1.362
C-N (nitro)1.4779

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. acrhem.orgresearchgate.net A smaller gap suggests higher reactivity and greater polarizability, which can lead to significant nonlinear optical (NLO) properties. acrhem.org

For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. This analysis reveals that charge transfer interactions occur within the molecule. nih.govacs.org The HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is found on the electron-accepting portion. In similar compounds, the HOMO is often delocalized over the pyran ring, while the LUMO is on the nitrophenyl ring. materialsciencejournal.org

Global Reactivity Parameters Derived from HOMO-LUMO Energies
ParameterFormula
Ionization Potential (I)-EHOMO
Electron Affinity (A)-ELUMO
Chemical Hardness (η)(I - A) / 2
Electronegativity (χ)(I + A) / 2
Electrophilicity Index (ω)χ2 / (2η)
Chemical Softness (S)1 / (2η)

Electronic Structure, Charge Distribution, and Molecular Electrostatic Potential (MEP) Mapping

The electronic structure of this compound is further elucidated by analyzing its charge distribution and Molecular Electrostatic Potential (MEP). MEP maps provide a visual representation of the electrostatic potential on the electron density surface of the molecule. acs.orgresearchgate.net These maps are color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). nih.govnih.gov

For molecules containing nitro and nitrile groups, the MEP analysis typically shows that the negative potential is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making these sites susceptible to electrophilic attack. unar.ac.idkuvempu.ac.in Conversely, the hydrogen atoms of the phenyl rings usually exhibit a positive potential. materialsciencejournal.org This information is valuable for understanding intermolecular interactions and predicting reactive sites. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizability

Molecules like this compound, which feature electron-donating and electron-accepting groups connected by a π-conjugated system, are often investigated for their non-linear optical (NLO) properties. researchgate.net DFT calculations are a key method for predicting these properties, particularly the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govnih.gov

Theoretical calculations have shown that related compounds can exhibit significant hyperpolarizability values, often much larger than that of urea, a standard reference material for NLO studies. acrhem.orgnih.gov The magnitude of β is influenced by factors such as the strength of the donor and acceptor groups and the extent of charge transfer within the molecule. mdpi.com The presence of the nitro group as a strong electron acceptor and the benzonitrile moiety can enhance these NLO properties.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edu For this compound, MD simulations can provide insights into its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. tuwien.at

These simulations are also crucial for understanding intermolecular interactions in the condensed phase. stanford.edu By simulating a system of multiple molecules, it is possible to analyze how they orient themselves with respect to each other and identify dominant interaction patterns, such as π-π stacking between the aromatic rings. In studies of similar molecules, MD simulations have been used to investigate the stability of ligand-receptor complexes and the conformational changes that occur upon binding. mdpi.com

Theoretical Studies of Reaction Pathways and Transition States

Theoretical methods, particularly DFT, are employed to investigate the mechanisms of chemical reactions involving this compound. These studies can map out the potential energy surface of a reaction, identifying the transition states that connect reactants to products. mdpi.commdpi.com

For example, in cycloaddition reactions involving related nitrophenyl compounds, theoretical calculations have been used to determine the chemo-, regio-, and stereoselectivity of the reaction. researchgate.net By calculating the activation energies of different possible pathways, researchers can predict the major products and understand the factors that control the reaction's outcome. researchgate.net These computational studies provide a detailed, atomistic view of the reaction mechanism that can be difficult to obtain through experimental means alone.

Exploration of 3 4 Nitrophenyl Benzonitrile in Materials Science and Advanced Technologies

Organic Electronic and Optoelectronic Applications

The distinct electronic characteristics of 3-(4-Nitrophenyl)benzonitrile, arising from its electron-withdrawing nitro and nitrile groups, make it a valuable component in the field of organic electronics and optoelectronics.

Development of Organic Light-Emitting Diodes (OLEDs) and Hole Transport Materials (HTMs)

In the architecture of Organic Light-Emitting Diodes (OLEDs), the efficient movement of charge carriers—holes and electrons—is paramount for high performance. Hole Transport Materials (HTMs) facilitate the injection and transport of holes from the anode to the emissive layer. The molecular structure of this compound derivatives can be tailored to create effective HTMs. For instance, derivatives incorporating triphenylamine (B166846) units, known for their hole-transporting capabilities, can be synthesized. These materials often exhibit high thermal stability, a crucial property for the longevity and reliability of OLED devices. researchgate.netresearchgate.net

Furthermore, the integration of this compound moieties into more complex molecular frameworks can lead to the development of materials with bipolar characteristics, meaning they can transport both holes and electrons. This dual functionality is advantageous for creating simplified and more efficient OLED device structures. The design of donor-π-acceptor (D-π-A) systems, where different parts of the molecule are responsible for electron donation and acceptance, is a common strategy to tune the optoelectronic properties for applications in OLEDs and other photovoltaic devices. researchgate.net Research has shown that green fluorescent OLEDs can be fabricated using dopants derived from such molecular engineering, achieving high current and external quantum efficiencies. researcher.life

Below is a table summarizing the performance of selected OLEDs incorporating materials related to the structural motifs found in derivatives of this compound.

Device TypeDopant/MaterialMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)
Green Fluorescent OLEDm-Me-TAD17.417.41
Green TADF OLEDV-p-DBF-based79.9424.35

Table 1: Performance of selected OLEDs. Data sourced from various research articles. researchgate.netresearcher.life

Fluorescent and Mechanofluorochromic Properties

Derivatives of this compound can exhibit interesting photophysical phenomena, including fluorescence and mechanofluorochromism. The latter is a property where the fluorescence characteristics of a material change in response to mechanical stimuli such as grinding or shearing. This behavior is often linked to changes in the molecular packing and intermolecular interactions in the solid state. rsc.org

For example, studies on related structures like β-diketonate complexes have shown that the nature of the chemical groups attached to the core structure significantly influences their photophysical and mechanofluorochromic properties. rsc.org While some compounds are highly fluorescent in both solution and solid states, others may exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state. acs.org This property is particularly useful for developing sensors and imaging agents.

Photonic Applications and Optical Sensing

The application of this compound and its derivatives extends to the field of photonics and optical sensing. santannapisa.it Materials with significant nonlinear optical (NLO) properties are in demand for applications such as optical limiting, which is crucial for protecting sensitive optical components from high-intensity laser damage. researchgate.netresearchgate.net

Research on organic materials with similar structural features, such as chalcone (B49325) derivatives, has demonstrated their potential as effective optical limiters. These materials can exhibit reverse saturable absorption, a phenomenon where the absorption of light increases with increasing light intensity. researchgate.net The presence of electron-donating and electron-withdrawing groups within a molecule can create a "push-pull" system, enhancing its NLO response.

The ability to detect specific analytes is another key area of application. For instance, derivatives of benzonitrile (B105546) have been investigated for their use in fluorescent probes. smolecule.com The interaction of these molecules with specific ions or molecules can lead to a detectable change in their fluorescence, forming the basis for an optical sensor. The development of photonic sensors is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.com

Liquid Crystalline Materials Development

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. They are widely used in display technologies. The rod-like shape and polarity of certain benzonitrile derivatives make them suitable candidates for the development of liquid crystalline materials. ossila.com

For instance, 4-(trans-4-Pentylcyclohexyl)benzonitrile is a well-known liquid crystal that exhibits a nematic phase at room temperature. ossila.com The design of new liquid crystalline materials often involves the synthesis of molecules with a rigid core and flexible terminal groups. Research in this area has led to the creation of materials with wide nematic ranges and stability at ambient temperatures. researchgate.net While direct studies on the liquid crystalline properties of this compound itself are not extensively documented in the provided context, its structural motifs are relevant to the design of new liquid crystal molecules. ajchem-a.com

Role as a Precursor for Advanced Polymeric and Functional Materials

This compound serves as a valuable precursor in the synthesis of more complex molecules and polymers. The nitro group can be chemically reduced to an amino group, yielding 3-(4-aminophenyl)benzonitrile (B1268806). This amine derivative is a key building block for the synthesis of advanced polymers, such as polyimides. rsc.org

Polyimides derived from such monomers can exhibit desirable properties like high thermal stability, good mechanical strength, and excellent solubility in organic solvents, allowing them to be processed into flexible and transparent films. rsc.org These films have potential applications in high-performance gas separation membranes and as low dielectric constant materials for microelectronics. rsc.org

The general synthetic pathway often involves a nucleophilic substitution reaction to create a dinitro compound, followed by a reduction step to form a diamine monomer. This diamine can then be polymerized with various dianhydrides to produce a range of polyimides with tailored properties. rsc.org

Supramolecular Chemistry and Self-Assembly for Functional Architectures

Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures from smaller molecular components through non-covalent interactions. nih.govrug.nl The principles of molecular recognition and self-assembly are central to this field. The structure of this compound and its derivatives, with their potential for hydrogen bonding, π-π stacking, and dipole-dipole interactions, makes them interesting candidates for building blocks in supramolecular assemblies. iucr.orgacs.orgnih.gov

The self-assembly of these molecules can lead to the formation of ordered architectures with emergent properties. For example, the organization of molecules into specific arrangements can influence their photophysical properties, as seen in the formation of J- or H-aggregates. In some cases, the self-assembly process can be directed to create complex structures like giant donut-shaped aggregates from fullerene-bisporphyrin systems, which are stabilized by interactions involving nitro groups. acs.orgnih.gov These organized structures can enhance properties like charge stabilization, which is crucial for applications in artificial photosynthesis and solar energy conversion.

Green Chemistry Principles in the Synthesis and Processing of 3 4 Nitrophenyl Benzonitrile

Sustainable Reaction Media: Ionic Liquids and Solvent-Free Methodologies

A primary goal of green chemistry is to eliminate or replace hazardous volatile organic solvents (VOCs) with benign alternatives. jocpr.com In the synthesis of biphenyl (B1667301) derivatives, this has led to the exploration of ionic liquids and solvent-free reaction conditions.

Ionic Liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents." at.ua They are valued in green chemistry for their negligible vapor pressure, high thermal stability, and tunable solvating properties. at.uajchemlett.com In reactions pertinent to the synthesis of 3-(4-Nitrophenyl)benzonitrile, ILs can function as both the solvent and a catalyst, facilitating product separation and catalyst recycling. scielo.org.mx For instance, imidazolium-based ionic liquids have been used as effective media for coupling reactions. scielo.org.mxscirp.org The use of ILs can lead to cleaner reactions and simplified product recovery, as the catalyst can often be retained in the ionic liquid phase and reused for subsequent batches. ajgreenchem.com

Solvent-Free Methodologies , also known as solid-state or neat reactions, represent an ideal green chemistry scenario by completely eliminating the solvent. researchgate.net These reactions are often facilitated by grinding the reactants together or by using energy sources like microwave irradiation. jocpr.comoatext.com For the synthesis of biphenyls and related compounds, solvent-free conditions can lead to significantly reduced reaction times, minimal waste, and often higher yields compared to conventional solvent-based systems. researchgate.net

Table 1: Comparison of Reaction Media for Synthesis of Related Aromatic Compounds

ParameterConventional Volatile Organic Solvents (e.g., Toluene)Ionic Liquids (e.g., [BMIM]Cl)Solvent-Free Conditions
Environmental HazardHigh (Volatility, Flammability, Toxicity)Low Volatility, but toxicity and biodegradability must be assessed at.uaMinimal (No solvent waste)
Reaction EfficiencyVariableOften enhanced due to polarity and catalyst stabilization scielo.org.mxCan be very high, especially with microwave assistance oatext.com
Product/Catalyst SeparationOften requires complex extraction and purificationSimplified; catalyst may be retained in IL phase for reuse ajgreenchem.comGenerally simple work-up
RecyclabilityPoorHigh potential for solvent and catalyst recycling scirp.orgNot applicable for solvent; catalyst may be recyclable

Catalysis in Eco-Friendly Synthesis: Recyclable and Heterogeneous Catalysts

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing byproducts. kccollege.ac.in For the synthesis of this compound, typically via palladium-catalyzed cross-coupling, the focus is on developing heterogeneous and recyclable catalysts to overcome the challenges associated with homogeneous catalysts, such as product contamination and difficult recovery.

Heterogeneous Catalysts are in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture post-synthesis. znaturforsch.com This is often achieved by immobilizing a catalytically active species, like palladium, onto a solid support. Examples of supports that have proven effective for related syntheses include:

Magnetic Nanoparticles (e.g., Fe₃O₄): These provide a high surface area for the catalyst and can be easily removed from the reaction vessel using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. ajgreenchem.comnih.gov

Mesoporous Silica (e.g., MCM-41, OSU-6): These materials offer a structured, high-surface-area environment that can enhance catalytic activity and stability. mdpi.comsharif.edu

Bio-based Supports: Renewable materials like biochar can be used to support catalysts, further enhancing the green credentials of the process. rsc.org

The use of such recyclable catalysts not only reduces the cost associated with expensive transition metals like palladium but also prevents the contamination of the final product with toxic metal residues. znaturforsch.communi.cz Research shows that some heterogeneous catalysts can be reused nine or more times without a significant drop in catalytic activity. znaturforsch.com

Energy-Efficient Synthesis: Microwave and Ultrasound Assistance

Green chemistry also emphasizes reducing the energy footprint of chemical transformations. Microwave and ultrasound irradiation are two non-conventional energy sources that have been successfully applied to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org

Microwave-Assisted Organic Synthesis (MAOS) utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat. oatext.com This direct heating of the reaction mixture is significantly more efficient than conventional oil baths, which heat the vessel from the outside. acs.org In the synthesis of heterocyclic compounds and cross-coupling reactions, microwave irradiation has been shown to reduce reaction times from hours to mere minutes and improve yields. jocpr.comnih.govfoliamedica.bg The combination of microwave heating with solvent-free conditions or ionic liquids creates a synergistic effect, further promoting green chemistry principles. scielo.org.mx

Ultrasound-Assisted Synthesis (Sonochemistry) employs the energy of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This energy input can dramatically enhance reaction rates and yields. Ultrasound has been effectively used in various syntheses, including the formation of heterocyclic rings and coupling reactions, often under mild conditions. researchgate.netresearchgate.netasianpubs.orgnih.gov For some processes, ultrasound has been shown to be more effective than microwave irradiation in terms of yield. researchgate.net

Table 2: Energy Input Comparison for Synthesis of Related Compounds

ParameterConventional HeatingMicrowave IrradiationUltrasound Irradiation
Reaction TimeHours to daysMinutes jocpr.comfoliamedica.bgMinutes to hours researchgate.netasianpubs.org
Energy EfficiencyLow (Inefficient heat transfer)High (Direct molecular heating) acs.orgHigh (Mechanical and thermal effects)
YieldsVariableOften higher yields and purity oatext.comGood to excellent yields researchgate.net
Side ReactionsMore prevalent due to prolonged heatingOften reduced due to short reaction timesCan be minimized

Atom Economy and Waste Minimization Strategies

Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. kccollege.ac.in Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they inherently generate little to no waste. kccollege.ac.in

For a plausible synthesis of this compound via a Suzuki-Miyaura coupling reaction, the atom economy can be calculated. The reaction would involve 3-cyanophenylboronic acid and 1-chloro-4-nitrobenzene. While this reaction is highly effective for forming the C-C bond, it is not 100% atom-economical due to the formation of byproducts from the boronic acid and the base used.

Catalyst Selection: Using highly efficient and recyclable heterogeneous catalysts minimizes waste from both the catalyst itself and subsequent purification steps. znaturforsch.comnumberanalytics.com

Reaction Type: Prioritizing addition or cycloaddition reactions over substitution or elimination reactions where possible can maximize atom economy. growingscience.com

Solvent and Reagent Choice: Employing green solvents that can be recycled and minimizing the use of stoichiometric auxiliary reagents that end up as waste are crucial. researchgate.netijfmr.com

Metrics like the Environmental Factor (E-factor), which is the total mass of waste generated per mass of product, and Process Mass Intensity (PMI), the total mass input per mass of product, are used to evaluate the environmental footprint of a process. researchgate.netrsc.org Green synthetic routes for related compounds have demonstrated significantly lower E-factors and higher reaction mass efficiencies, underscoring the effectiveness of these strategies in minimizing waste. researchgate.netrsc.org

Q & A

Q. What are the common synthetic routes for 3-(4-Nitrophenyl)benzonitrile, and how can researchers optimize yields?

Methodological Answer: The synthesis typically involves nitration and coupling reactions. A widely used approach is the Wittig reaction , where 4-nitrobenzaldehyde reacts with a benzonitrile-derived ylide to form the target compound. Key steps include:

  • Nitration : Introduction of the nitro group to the phenyl ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures .
  • Coupling : Formation of the ethenyl bridge via Wittig reagents (e.g., phosphonium ylides), ensuring regioselectivity .
    Optimization strategies:
  • Use anhydrous conditions to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Adjust stoichiometry (e.g., 1.2 equivalents of ylide) to maximize yields (~70–85%) .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer: Critical spectroscopic methods include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115–120 ppm). The nitro group deshields adjacent protons, shifting signals downfield .
  • FT-IR : Confirm nitrile (C≡N stretch at ~2220–2240 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) functional groups .
  • UV-Vis : Assess π→π* transitions in the aromatic/nitro system (λmax ~270–310 nm) for electronic structure insights .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 239.1 (calculated for C₁₃H₈N₂O₂) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as:

  • Pharmacophore precursor : The nitro group enhances electron-withdrawing properties, improving binding to enzymes (e.g., kinases) .
  • Intermediate : Used to synthesize chalcone derivatives (e.g., (E)-4-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)benzonitrile) for antimicrobial screening .
  • Probe for biological targets : Its fluorescence properties enable tracking in cellular uptake studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from:

  • Stereochemical variations : Chiral centers (e.g., in analogs like 3-(1-amino-2-methylpropyl)benzonitrile) may lead to divergent activities. Use enantioselective synthesis and chiral HPLC to isolate isomers .
  • Impurity profiles : Genotoxic impurities (e.g., brominated byproducts) can skew bioassay results. Implement UPLC-MS/MS with LOQ < 0.1% to quantify impurities .
  • Assay conditions : Standardize protocols (e.g., fixed pH, temperature) to minimize variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., nitro group’s para-position is electrophilic) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic attack sites .
  • NBO Analysis : Quantify hyperconjugation effects (e.g., nitro-to-cyano charge transfer) influencing stability .
    Example workflow:

Optimize geometry using B3LYP/6-311++G(d,p).

Compute reaction pathways (e.g., SNAr) with transition state analysis.

Validate with experimental kinetic data .

Q. How does the steric and electronic environment of this compound influence its performance in cross-coupling reactions?

Methodological Answer:

  • Steric effects : The nitro group’s para position minimizes steric hindrance, enabling efficient Suzuki-Miyaura coupling with aryl boronic acids.
  • Electronic effects : The electron-withdrawing nitro group activates the benzonitrile moiety for Pd-catalyzed cyanation reactions.
    Protocol:
  • Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C.
  • Monitor via ¹H NMR for aryl-C≡N bond formation (~85% yield) .

Q. What strategies mitigate genotoxicity risks in this compound-based drug candidates?

Methodological Answer:

  • Impurity control : Quantify mutagenic impurities (e.g., 4-(4-bromo-3-formylphenoxy)benzonitrile) using UPLC-MS/MS with a detection limit of 1 ppm .
  • Structural modification : Replace nitro with bioisosteres (e.g., sulfone) to retain activity while reducing toxicity .
  • In silico screening : Use tools like Derek Nexus to predict toxicity endpoints and prioritize safer analogs .

Q. How can researchers leverage the compound’s photophysical properties for material science applications?

Methodological Answer:

  • Fluorescence quenching studies : Use this compound as an electron acceptor in donor-acceptor systems for OLEDs.
  • Solvatochromism : Characterize polarity-dependent emission shifts in solvents (e.g., λmax varies by 20 nm in DMSO vs. hexane) .
  • Time-resolved spectroscopy : Measure excited-state lifetimes (τ ~1–5 ns) to assess charge-transfer efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.